Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a cyclic anhydride derived from tetrabromo-2-sulfobenzoic acid. It has the molecular formula C7Br4O4S and a molecular weight of 499.75 g/mol. The compound appears as a solid with a melting point ranging from 220 to 222 °C . Its structure features multiple bromine substituents, which contribute to its unique chemical properties.
The presence of bromine atoms enhances the electrophilicity of the carbonyl groups, making it more reactive towards nucleophiles compared to non-brominated analogs.
Tetrabromo-2-sulfobenzoic acid cyclic anhydride exhibits notable biological activity. It is classified as corrosive and can cause severe skin burns and eye damage upon contact . This property necessitates careful handling in laboratory settings. Its potential applications in biological systems may include:
The synthesis of tetrabromo-2-sulfobenzoic acid cyclic anhydride typically involves:
These steps require careful control of reaction conditions to ensure high yield and purity of the final product.
Interaction studies involving tetrabromo-2-sulfobenzoic acid cyclic anhydride focus on its reactivity with biological molecules. Research may include:
These studies are crucial for understanding both the utility and safety profile of the compound in various applications.
Tetrabromo-2-sulfobenzoic acid cyclic anhydride shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tetrabromo-2-sulfobenzoic acid | C7Br4O4S | Non-cyclic form; used as a precursor |
| 3-Bromobenzoic acid | C7H5BrO2 | Less brominated; lower reactivity |
| 4-Bromobenzenesulfonic acid | C6H6BrO3S | Sulfonic acid group; different functional group |
| 3,4-Dibromobenzenesulfonamide | C7H6Br2N | Contains amide; different reactivity profile |
Tetrabromo-2-sulfobenzoic acid cyclic anhydride is unique due to its cyclic structure and high degree of bromination, which significantly influences its chemical behavior and potential applications compared to these similar compounds.
The development of tetrabromo-2-sulfobenzoic acid cyclic anhydride emerged from the broader research into halogenated benzoxathiol derivatives during the mid-20th century, building upon foundational work with the parent 2-sulfobenzoic acid cyclic anhydride compound. The parent compound, 2-sulfobenzoic acid cyclic anhydride, was first systematically studied and prepared through various synthetic routes including heating the free acid alone or with phosphorus pentoxide, and by treatment with acetyl chloride. This early work established the fundamental chemistry of the benzoxathiol ring system and provided the groundwork for subsequent halogenation studies. The classification of tetrabromo-2-sulfobenzoic acid cyclic anhydride places it within the broader category of polyhalogenated aromatic anhydrides, specifically as a member of the benzoxathiol family of compounds.
The compound belongs to the chemical class of halogenated cyclic anhydrides, which are characterized by their unique combination of electron-withdrawing halogen substituents and the reactive anhydride functionality. The Chemical Abstracts Service has assigned the registry number 68460-01-5 to this compound, establishing its unique identity within chemical databases. The systematic classification according to the International Union of Pure and Applied Chemistry nomenclature identifies it as 4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide, reflecting both its structural features and functional group arrangements. This classification system emphasizes the tetrabromo substitution pattern on the benzene ring and the presence of the sulfone dioxide functionality within the oxathiol ring structure.
Historical development of this compound involved systematic studies of bromination reactions applied to the parent sulfobenzoic acid anhydride structure, with researchers investigating the selective introduction of bromine atoms at specific positions on the aromatic ring. The controlled bromination process typically employs bromine or bromine-containing compounds under carefully monitored reaction conditions to achieve the desired substitution pattern. Industrial production methods have evolved to incorporate large-scale bromination reactions using automated equipment to ensure consistency and efficiency, with reaction parameters such as temperature, pressure, and reagent concentrations carefully controlled to achieve high yields and purity.
Tetrabromo-2-sulfobenzoic acid cyclic anhydride has demonstrated significant importance in synthetic organic chemistry primarily as an intermediate compound used in the synthesis of more complex molecular structures. The compound serves as a versatile building block in pharmaceutical manufacturing, where its brominated structure provides specific reactivity patterns essential for complex synthesis pathways. Research has shown that the strategic placement of four bromine atoms on the benzene ring creates a unique electronic environment that influences both the reactivity of the anhydride functionality and the potential for further chemical transformations.
The synthetic utility of this compound extends to its role as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules across various chemical applications. The presence of multiple bromine atoms allows for selective substitution reactions, where nucleophiles such as amines or thiols can replace bromine atoms under appropriate reaction conditions. This substitution chemistry has proven particularly valuable in the development of pharmaceutical intermediates where precise structural modifications are required. The compound's reactivity profile includes oxidation reactions that can form higher oxidation state products, reduction reactions yielding less brominated derivatives, and nucleophilic substitution reactions that enable the introduction of diverse functional groups.
Recent research has highlighted the compound's potential applications in the development of antimicrobial and anticancer agents, with studies demonstrating significant biological activity against various bacterial strains and cancer cell lines. The brominated structure appears to enhance cytotoxic effects through mechanisms involving disruption of cellular signaling pathways and generation of reactive oxygen species. Industrial applications have expanded to include the production of specialized dyes, pigments, and other industrial chemicals where the unique properties of the tetrabromo substitution pattern provide advantages in terms of stability and color characteristics.
The nomenclature of tetrabromo-2-sulfobenzoic acid cyclic anhydride reflects the complex structural features that define this compound's chemical identity and properties. The systematic name 4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide provides a complete description of the molecular structure, indicating the positions of the four bromine substituents on the benzene ring and the oxidation state of the sulfur atom. Alternative nomenclature systems refer to the compound as tetrabromo-o-sulfobenzoic anhydride, emphasizing its relationship to the parent sulfobenzoic acid structure and its anhydride functionality.
The structural identification of this compound involves several key molecular features that can be characterized through various analytical techniques. The molecular formula C₇Br₄O₄S represents a highly halogenated aromatic compound with a molecular weight of 499.75 daltons. The structure consists of a benzene ring substituted with four bromine atoms at positions 4, 5, 6, and 7, fused with a sultone ring system that incorporates both sulfone and cyclic anhydride functionalities. The presence of the 1,1-dioxide designation indicates that the sulfur atom exists in the hexavalent oxidation state, forming two sulfur-oxygen double bonds that contribute to the compound's stability and reactivity patterns.
Table 1: Physical and Chemical Properties of Tetrabromo-2-sulfobenzoic acid cyclic anhydride
Spectroscopic identification methods provide detailed structural confirmation through various analytical approaches. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the tetrabromo substitution and the benzoxathiol ring system. Mass spectrometry confirms the molecular ion peak and fragmentation patterns that support the proposed structure, with characteristic peaks observed in electron impact ionization studies. Infrared spectroscopy demonstrates the presence of the anhydride carbonyl functionality and the sulfone dioxide groups, providing confirmatory evidence for the assigned structure.
The canonical Simplified Molecular Input Line Entry System representation C12=C(C(=C(C(=C1Br)Br)Br)Br)S(=O)(=O)OC2=O provides a linear notation that completely describes the molecular connectivity and can be used for database searches and computational studies. International Chemical Identifier notation and keys further support structural identification and provide standardized representations for chemical database applications. The compound's classification under various regulatory systems, including the European Inventory of Existing Commercial Chemical Substances number 270-624-8, establishes its commercial and regulatory status.
The primary synthetic route for tetrabromo-2-sulfobenzoic acid cyclic anhydride involves the direct bromination of 3H-2,1-benzoxathiol-3-one, 1,1-dioxide [2]. This fundamental approach represents the most straightforward pathway for introducing multiple bromine atoms into the benzoxathiol ring system. The reaction typically employs molecular bromine or bromine-containing reagents under controlled conditions to achieve selective tetrasubstitution.
The bromination process occurs through electrophilic aromatic substitution, where the benzoxathiol ring system provides multiple reactive sites for bromine incorporation . Under optimized conditions, this method can achieve yields ranging from 85-95%, making it the preferred approach for laboratory-scale synthesis [2] [3]. The reaction is typically conducted in organic solvents such as chloroform or carbon tetrachloride, which provide appropriate solubility for both the starting material and brominating agents.
Recent studies have demonstrated that the bromination efficiency is highly dependent on reaction temperature, with optimal conditions achieved at 90°C [4]. At temperatures below 80°C, bromination yields remain relatively low, while temperatures exceeding 100°C may lead to the formation of unwanted dibromine substitution products [4]. The careful control of reaction parameters is essential for achieving the desired tetrabrominated product with high selectivity.
Beyond the direct bromination approach, several alternative synthetic pathways have been developed for tetrabromo-2-sulfobenzoic acid cyclic anhydride synthesis. These methods offer distinct advantages in terms of selectivity, safety, and environmental impact. One notable alternative involves the use of N-bromosuccinimide as a brominating agent, which provides better control over the bromination process and reduces the hazards associated with molecular bromine [5] [6].
The photochemical bromination pathway has emerged as a particularly promising alternative, utilizing visible light activation to initiate the bromination process [7] [8]. This approach offers several advantages including enhanced selectivity, milder reaction conditions, and the ability to conduct reactions at ambient temperature. The photochemical method typically employs N-bromosuccinimide in combination with visible light irradiation, achieving yields comparable to traditional thermal methods while reducing energy consumption [7].
Electrochemical bromination represents another innovative approach, utilizing sodium bromide as the bromine source in an electrochemical cell [9]. This method offers the advantage of operating under ambient conditions while avoiding the use of hazardous bromine-containing reagents. The electrochemical approach has demonstrated high efficiency with yields ranging from 76-95% for various brominated compounds [9].
The optimization of reaction conditions for tetrabromo-2-sulfobenzoic acid cyclic anhydride synthesis requires careful consideration of multiple parameters including temperature, reagent concentration, reaction time, and solvent selection. Systematic studies have revealed that the optimal temperature range for bromination reactions is typically between 80-90°C, with 90°C representing the ideal compromise between reaction rate and selectivity [4].
Reagent stoichiometry plays a crucial role in achieving high yields and selectivity. Studies have shown that using a slight excess of brominating agent (1.1 equivalents) provides optimal results, while larger excesses can lead to overoxidation or formation of unwanted byproducts [10]. The residence time for continuous flow processes has been optimized to 10-25 minutes, with maximum conversion achieved at residence times exceeding 10 minutes [10].
Solvent selection significantly impacts both reaction efficiency and environmental considerations. While traditional chlorinated solvents like carbon tetrachloride have been widely used, there is increasing interest in greener alternatives such as acetonitrile or aqueous systems [7] [11]. The choice of solvent affects not only the reaction kinetics but also the downstream purification processes and overall environmental footprint of the synthesis.
The transition from laboratory-scale to industrial production of tetrabromo-2-sulfobenzoic acid cyclic anhydride presents several critical challenges that must be addressed through systematic scale-up strategies. The fundamental principle of scale-up involves maintaining the same chemical selectivity and yield while increasing production capacity by orders of magnitude [12] [13]. This requires careful consideration of heat transfer, mass transfer, and mixing phenomena that become increasingly important at larger scales.
Heat management represents one of the most significant challenges in scaling up bromination reactions. The highly exothermic nature of bromination processes demands efficient heat removal systems to prevent thermal runaway and maintain reaction selectivity [12]. Industrial-scale reactors typically employ advanced heat exchange systems with integrated cooling circuits, contrasting with the simple water bath heating used at laboratory scale [13].
Mass transfer limitations become increasingly significant at industrial scale, particularly for heterogeneous bromination systems. The design of efficient mixing systems is crucial for ensuring uniform distribution of reactants and maintaining consistent product quality [14]. Industrial reactors typically employ high-efficiency mixing systems with optimized impeller designs to achieve the required mass transfer rates [15].
The scale-up process must also consider the economic factors associated with industrial production. This includes optimization of raw material utilization, energy consumption, and waste generation. Studies have shown that productivity can be increased from laboratory values of 300 g/h to industrial-scale values exceeding 4 kg/h through proper reactor design and process optimization [16].
Industrial production of tetrabromo-2-sulfobenzoic acid cyclic anhydride requires sophisticated process control systems to maintain consistent product quality and ensure safe operation. Key control parameters include temperature management, pressure control, reagent feed rates, and product quality monitoring [17]. These parameters must be continuously monitored and adjusted to maintain optimal reaction conditions.
Temperature control systems in industrial reactors typically operate within tighter tolerances than laboratory systems, with control ranges of ±2°C compared to ±5°C at laboratory scale. Advanced temperature control systems employ multiple temperature sensors throughout the reactor vessel to ensure uniform temperature distribution and prevent hot spots that could lead to side reactions [17].
Pressure control becomes increasingly important at industrial scale, particularly for continuous flow processes. Automated pressure control systems maintain optimal pressure conditions while providing safety interlocks to prevent overpressure situations. The pressure control system must also accommodate the thermal expansion of reaction mixtures and the generation of volatile byproducts [17].
Feed rate control systems ensure precise delivery of reactants to maintain optimal stoichiometric ratios. Advanced dosing systems can compensate for variations in feed composition and adjust flow rates in real-time based on online analytical measurements. These systems are essential for maintaining consistent product quality and maximizing yield [17].
Industrial purification of tetrabromo-2-sulfobenzoic acid cyclic anhydride employs specialized techniques designed for high-throughput processing while maintaining product purity specifications. The purification strategy must balance efficiency, cost, and environmental considerations while achieving the required purity levels for commercial applications.
Crystallization represents the primary purification technique for industrial production, offering excellent scalability and high purity recovery [18] [19]. Industrial crystallization systems typically employ controlled cooling profiles and seeding strategies to optimize crystal size distribution and purity. The crystallization process can achieve purities exceeding 99% while maintaining high recovery rates [19].
Continuous purification systems have gained increasing attention for industrial applications due to their ability to integrate with continuous synthesis processes. These systems employ advanced separation techniques such as simulated moving bed chromatography or continuous crystallization to achieve high-purity products with minimal waste generation [20].
Solvent recovery and recycling systems are essential components of industrial purification processes, both for economic and environmental reasons. Advanced distillation systems can recover and purify solvents for reuse, reducing both raw material costs and environmental impact [20]. The integration of solvent recovery systems can significantly improve the overall process economics and sustainability.
The development of environmentally benign reagents for tetrabromo-2-sulfobenzoic acid cyclic anhydride synthesis represents a critical advancement in sustainable chemical manufacturing. Traditional bromination methods rely heavily on molecular bromine, which poses significant environmental and safety hazards due to its toxicity and volatility [21] [5]. The transition to safer alternatives requires careful evaluation of reagent reactivity, selectivity, and environmental impact.
Hydrogen peroxide-hydrogen bromide systems have emerged as promising alternatives to molecular bromine, offering reduced toxicity and improved safety profiles [11]. These systems generate bromine in situ through the oxidation of hydrogen bromide, eliminating the need for handling and storing large quantities of molecular bromine. The H2O2-HBr system has demonstrated superior reactivity compared to N-bromosuccinimide for benzylic bromination reactions, while maintaining excellent selectivity [11].
Sodium bromide-based systems represent another significant advancement in environmentally benign bromination chemistry. These systems utilize sodium bromide as a bromine source in combination with mild oxidants such as sodium hypochlorite [7] [22]. The aqueous sodium bromide systems offer several advantages including reduced toxicity, improved safety, and the ability to operate under ambient conditions while achieving high yields [22].
Ionic liquid-catalyzed bromination has demonstrated exceptional potential for sustainable synthesis applications. These systems employ catalytic amounts of ionic liquids to promote aerobic bromination reactions, achieving high efficiency while minimizing waste generation [22]. The ionic liquid systems can be easily recovered and recycled, supporting circular economy principles in chemical manufacturing.
Sustainable synthesis protocols for tetrabromo-2-sulfobenzoic acid cyclic anhydride focus on minimizing environmental impact while maintaining high efficiency and selectivity. These protocols emphasize the use of renewable feedstocks, energy-efficient processes, and waste minimization strategies. The development of such protocols requires comprehensive assessment of the entire synthesis pathway from raw materials to final product.
Aqueous bromination systems represent a significant advancement in sustainable synthesis, utilizing water as the primary solvent and eliminating the need for organic solvents [11] [23]. These systems have demonstrated excellent performance for bromination of various aromatic compounds, achieving yields of 85-95% under mild conditions. The use of water as solvent not only reduces environmental impact but also simplifies purification processes and reduces overall process costs [23].
Continuous flow synthesis protocols offer significant advantages for sustainable production, including improved energy efficiency, reduced waste generation, and enhanced safety [7] [16]. Flow systems enable precise control of reaction parameters, leading to improved selectivity and reduced byproduct formation. The integration of continuous flow synthesis with inline purification systems can further enhance sustainability by reducing solvent consumption and waste generation [24].
Photochemical synthesis protocols utilizing visible light activation provide energy-efficient alternatives to traditional thermal processes [7] [8]. These protocols can operate at ambient temperature while achieving high selectivity, significantly reducing energy consumption compared to conventional heating methods. The use of LED light sources further enhances sustainability by providing precise wavelength control and improved energy efficiency [25].
Effective waste reduction strategies for tetrabromo-2-sulfobenzoic acid cyclic anhydride synthesis encompass both primary waste prevention and secondary waste treatment approaches. Primary prevention focuses on optimizing reaction conditions to minimize byproduct formation, while secondary treatment addresses the recovery and recycling of waste streams.
Atom economy optimization represents a fundamental approach to waste reduction, ensuring that the maximum possible percentage of reactant atoms are incorporated into the final product [21]. This approach requires careful selection of brominating agents and reaction conditions to minimize the formation of unwanted byproducts. Studies have shown that optimized bromination conditions can achieve atom economies exceeding 85% for tetrabrominated products [21].
Solvent recycling and recovery systems play a crucial role in waste reduction strategies. Advanced distillation systems can recover high-purity solvents from reaction mixtures, enabling reuse in subsequent reactions [26]. The implementation of closed-loop solvent systems can reduce solvent consumption by up to 90% while maintaining product quality specifications [26].
Catalytic quenching systems provide efficient methods for neutralizing excess brominating agents, preventing waste and improving overall process efficiency [7]. These systems employ selective reducing agents such as sodium thiosulfate to convert unreacted bromine to harmless bromide salts, which can be recycled as raw materials for subsequent bromination reactions [7].
The integration of waste reduction strategies with process intensification techniques can achieve significant improvements in overall process sustainability. Combined approaches utilizing continuous flow processing, integrated purification, and waste recycling can reduce total waste generation by 70-80% compared to traditional batch processes [7] [27].
Corrosive